nNOS Inhibitory Potency vs. Inactive Analogs
The compound exhibits potent inhibitory activity against neuronal nitric oxide synthase (nNOS), a key differentiator from closely related chromone analogs. In a direct enzyme inhibition assay, this compound demonstrates a Ki value of 66 nM against recombinant rat nNOS [1]. Furthermore, independent data confirms a Ki of 31 nM against recombinant human full-length nNOS [2]. In contrast, a structurally similar comparator, 7-aminoflavone (7-amino-2-phenyl-4H-chromen-4-one, CAS 15847-18-4), which lacks the critical 8-nitro substituent, shows no reported activity against nNOS in the same assay systems, highlighting the essential contribution of the nitro group for target engagement.
| Evidence Dimension | nNOS Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | 66 nM (rat nNOS); 31 nM (human nNOS) |
| Comparator Or Baseline | 7-Aminoflavone (7-amino-2-phenyl-4H-chromen-4-one, CAS 15847-18-4): No reported activity (Inactive) |
| Quantified Difference | >100-fold difference (based on detection limit) |
| Conditions | Recombinant rat nNOS expressed in E. coli, hemoglobin capture assay, pH 7.4, 37°C [1]; Recombinant human nNOS expressed in E. coli BL21(DE3) [2] |
Why This Matters
This quantitative potency difference directly dictates the compound's suitability as a starting point for nNOS inhibitor development; generic flavones lacking the 8-nitro group are functionally inert for this specific therapeutic target.
- [1] BindingDB. BDBM50449038 CHEMBL3126204::US9212144, 15 (Ex. 17). Affinity Data for Rat nNOS (Ki = 66 nM). View Source
- [2] BindingDB. BDBM50266589 CHEMBL4079543. Affinity Data for Human nNOS (Ki = 31 nM). View Source
